molecular formula C26H23N7O2 B6532555 2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 920218-56-0

2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

カタログ番号: B6532555
CAS番号: 920218-56-0
分子量: 465.5 g/mol
InChIキー: JLMJRWWEBZACQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core fused with a phenyl group and linked via a piperazine moiety to a naphthalen-2-yloxy-ethanone substituent. The compound’s crystallographic refinement likely employs SHELXL, a widely used program for small-molecule structure determination .

特性

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O2/c34-23(17-35-22-11-10-19-6-4-5-7-20(19)16-22)31-12-14-32(15-13-31)25-24-26(28-18-27-25)33(30-29-24)21-8-2-1-3-9-21/h1-11,16,18H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMJRWWEBZACQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available naphthalen-2-ol and 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine.

  • Ether Formation: : naphthalen-2-ol is first converted into 2-(naphthalen-2-yloxy)ethanol using a Williamson ether synthesis.

  • Substitution Reaction: : This intermediate reacts with 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine in the presence of a strong base like sodium hydride to form the final product.

  • Purification: : The compound is then purified using techniques such as column chromatography.

Industrial Production Methods

For large-scale production, process optimization focuses on:

  • Efficient catalysts and reaction conditions to maximize yield.

  • Scalable purification methods.

  • Minimizing waste and side products to ensure economic viability and environmental sustainability.

化学反応の分析

Types of Reactions It Undergoes

  • Oxidation: : May involve mild oxidizing agents like PCC.

  • Reduction: : Could be reduced using agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur on the naphthalen-2-yloxy group.

Common Reagents and Conditions

  • Oxidation: : Pyridinium chlorochromate in dichloromethane.

  • Reduction: : Lithium aluminum hydride in tetrahydrofuran.

  • Substitution: : Sodium hydride in dimethylformamide.

Major Products Formed

  • Oxidized and reduced forms of the compound.

  • Substituted derivatives based on nucleophile introduced.

科学的研究の応用

Chemistry

  • Ligand Design: : Used as a scaffold in designing novel ligands for metal complexes.

  • Catalysis: : Potential application as a ligand in catalytic reactions.

Biology

  • Receptor Binding: : Investigated for binding properties to various biological receptors.

  • Pharmacology: : Studied for its effects on cellular pathways and potential therapeutic uses.

Medicine

  • Drug Development: : Explored as a potential drug candidate for various diseases due to its unique structure.

  • Diagnostics: : Utilized in the development of diagnostic probes.

Industry

  • Material Science: : Potential application in the creation of novel materials with specific properties.

  • Analytical Chemistry: : Employed in the development of analytical methods for detecting specific analytes.

作用機序

Effects

The compound interacts with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Molecular Targets and Pathways

  • Receptors: : Binds to specific receptors modulating their activity.

  • Pathways: : Alters signaling pathways, influencing cellular responses.

類似化合物との比較

Structural Features

The compound’s uniqueness lies in its triazolo-pyrimidine core and naphthalene-piperazine linkage. Below is a comparison with structurally related analogs:

Compound Class Core Structure Key Substituents Biological Relevance (Inferred) Reference
Target Compound 3H-[1,2,3]triazolo[4,5-d]pyrimidine Naphthalen-2-yloxy, phenyl, piperazine Potential kinase inhibition
Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidine 4-Imino, p-tolyl, hydrazine Antiviral/anticancer scaffolds
Pyrazolo[4,3-e]triazolo-pyrimidines Pyrazolo-triazolo-pyrimidine Methyl, phenyl, hydrazine derivatives Isomerization-dependent activity
4H-Pyrazino[1,2-a]pyrimidin-4-ones Pyrazino-pyrimidinone Piperidinyl, methylimidazo-pyridinyl Broad-spectrum kinase inhibition
Benzoimidazo[1,2-a]pyrimidines Benzoimidazo-pyrimidine Acrylamide, methoxy, methylpiperazine Targeted cancer therapy (e.g., EGFR)

Key Observations :

Triazolo vs. Pyrazolo Cores : The triazolo[4,5-d]pyrimidine in the target compound provides a rigid, planar structure conducive to binding ATP pockets in kinases, whereas pyrazolo[3,4-d]pyrimidines (e.g., compound 2 in ) exhibit isomerization behavior that may alter binding modes .

Piperazine Linkers : The piperazine moiety in the target compound enhances solubility and allows for modular substitution, similar to derivatives in (e.g., 7-(4-methylpiperazin-1-yl) groups), which are optimized for pharmacokinetics .

Naphthalene vs.

生物活性

The compound 2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties known for their bioactivity. The presence of the triazolo[4,5-d]pyrimidine and naphthalenic structures are particularly noteworthy due to their established roles in medicinal chemistry.

Synthesis Methodology

A common approach to synthesizing this compound includes:

  • Formation of the Triazolo-Pyrimidine Core : Utilizing copper-catalyzed reactions to link phenyl and triazole components.
  • Piperazine Derivation : Introducing piperazine rings which are known for enhancing pharmacological properties.
  • Final Coupling : The final step typically involves coupling the naphthalene moiety with the piperazine-triazole framework.

Anticancer Properties

Research indicates that compounds similar to 2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds containing the triazolo-pyrimidine structure have shown promising results against various cancer cell lines such as MDA-MB-231 (breast cancer) and MGC-803 (gastric cancer) with IC50 values indicating effective growth inhibition .
CompoundCell LineIC50 (µM)Reference
Compound 27MGC-8030.564
Triazole-linked GlycohybridsMDA-MB-23115.3

The proposed mechanism of action for these compounds often involves:

  • Inhibition of Key Enzymes : Such as lysine-specific demethylase 1 (LSD1), which is implicated in tumor progression.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells through various signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the triazolo-pyrimidine and naphthalene components can significantly influence biological activity. For example:

  • Substituents on the triazole ring can enhance binding affinity to target enzymes.
  • The spatial arrangement of functional groups affects the compound's ability to penetrate cellular membranes.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of derivatives related to this compound:

  • Study on Triazolo-Pyrimidines : A series of synthesized triazolo-pyrimidines were tested for their anticancer activity using MTT assays, revealing that certain derivatives inhibited cell viability effectively .
  • LSD1 Inhibition Studies : Research highlighted that specific derivatives exhibited potent LSD1 inhibition, leading to reduced migration and proliferation in cancer cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。